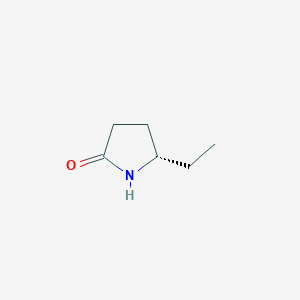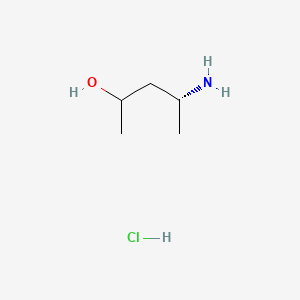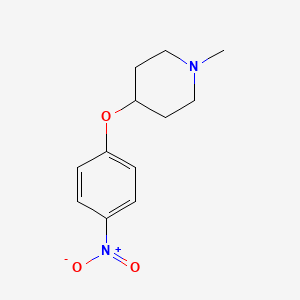
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-aminopyrimidine with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival . The compound’s ability to bind to DNA and RNA also contributes to its antiviral and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxypyrimidine: Shares the pyrimidine core but lacks the anilino and ester groups.
Methyl 2-(3-methoxyanilino)pyrimidine-4-carboxylate: Similar structure but without the chlorine atom at the 5-position.
Uniqueness
Methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate is unique due to the presence of both the chlorine atom and the methoxyanilino group, which confer distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C13H12ClN3O3 |
|---|---|
Peso molecular |
293.70 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-(3-methoxyanilino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-9-5-3-4-8(6-9)16-13-15-7-10(14)11(17-13)12(18)20-2/h3-7H,1-2H3,(H,15,16,17) |
Clave InChI |
ILZXHMUDUACQTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC=C(C(=N2)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)





![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)
